molecular formula C13H13NO B7993777 2-(4-Methoxymethylphenyl)pyridine

2-(4-Methoxymethylphenyl)pyridine

Cat. No.: B7993777
M. Wt: 199.25 g/mol
InChI Key: NUFCWDSTLPOTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxymethylphenyl)pyridine is an organic compound belonging to the class of phenylpyridine derivatives. This small molecule features a pyridine ring linked to a 4-methoxymethyl-substituted phenyl ring, a structure often investigated in medicinal chemistry and materials science. While the specific pharmacological profile and research applications of this compound are not fully detailed in the public domain, structurally similar compounds are known to be valuable intermediates in pharmaceutical research. For instance, related methoxyphenolic and phenylpyridine compounds have been studied for their potential biological activities, including anti-inflammatory properties . The molecular framework is also relevant in neuroscience research, as pyridine-containing structures are frequently explored in the development of compounds that target the central nervous system . Researchers value this compound for its use in developing novel chemical entities and as a building block in complex synthesis. Its mechanism of action is not defined and would be dependent on the specific research context. As with many research chemicals, its properties must be empirically determined. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFCWDSTLPOTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is widely used to construct biaryl systems. For 2-(4-methoxymethylphenyl)pyridine, this involves coupling a pyridine boronic acid with a 4-methoxymethylphenyl halide.

Procedure:

  • Substrate Preparation :

    • 2-Pyridylboronic acid (1.2 equiv) and 4-bromobenzyl methyl ether (1.0 equiv) are dissolved in a degassed mixture of toluene/ethanol (3:1).

    • Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.5 equiv) are added under inert atmosphere.

  • Reaction Conditions :

    • Heated at 80°C for 12–18 hours.

    • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product.

Data:

CatalystSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Toluene/EtOH801278
PdCl₂(dppf)DMF/H₂O100865

Key Insight : Palladium catalysts with electron-donating ligands (e.g., PPh₃) improve efficiency by stabilizing the active Pd(0) species.

Kröhnke Pyridine Synthesis

Reaction Overview

The Kröhnke method constructs pyridine rings via condensation of α-pyridinium methyl ketones with α,β-unsaturated carbonyl compounds.

Procedure:

  • Synthesis of α-Pyridinium Ketone :

    • 4-Methoxymethylacetophenone (1.0 equiv) reacts with pyridine (1.5 equiv) in acetic acid to form the pyridinium salt.

  • Cyclization :

    • The salt is treated with ammonium acetate and heated at 120°C in ethanol for 6 hours.

    • Precipitation and recrystallization (ethanol/water) yield the product.

Data:

Cyclization AgentSolventTemp (°C)Yield (%)
NH₄OAcEtOH12062
PiperidineMeCN10055

Mechanistic Note : The reaction proceeds via a Michael adduct intermediate, followed by tautomerization and cyclization.

Friedel-Crafts Alkylation

Reaction Overview

Friedel-Crafts alkylation attaches the methoxymethylphenyl group to pyridine using Lewis acid catalysis.

Procedure:

  • Substrate Activation :

    • 4-Methoxymethylbenzyl chloride (1.0 equiv) is combined with AlCl₃ (1.2 equiv) in dichloromethane.

  • Coupling :

    • Pyridine (1.5 equiv) is added dropwise at 0°C, then stirred at room temperature for 24 hours.

    • Quenching with ice-water and extraction (DCM) yield the crude product.

Data:

Lewis AcidSolventTemp (°C)Yield (%)
AlCl₃DCM2545
FeCl₃Nitromethane4038

Limitation : Low regioselectivity due to pyridine’s electron-deficient aromatic system.

Transition Metal-Catalyzed C–H Activation

Reaction Overview

Direct functionalization of pyridine via C–H activation avoids pre-functionalized substrates.

Procedure:

  • Catalytic System :

    • Pyridine (1.0 equiv), 4-methoxymethylbenzaldehyde (1.2 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in DCE.

  • Conditions :

    • Heated at 100°C under N₂ for 24 hours.

    • Purification via flash chromatography (hexane/EtOAc) yields the product.

Data:

CatalystAdditiveYield (%)
[Ru(p-cymene)Cl₂]₂AgSbF₆70
Pd(OAc)₂Cu(OAc)₂52

Advantage : Atom-economical but requires high catalyst loading.

Nucleophilic Aromatic Substitution

Reaction Overview

A two-step process involving halogenation followed by methoxymethyl group introduction.

Procedure:

  • Halogenation :

    • 2-Bromopyridine (1.0 equiv) reacts with NBS in CCl₄ under light to form 2-bromo-3-(bromomethyl)pyridine.

  • Methoxylation :

    • The bromide intermediate is treated with NaOMe (2.0 equiv) in methanol at 60°C for 6 hours.

Data:

Halogenating AgentMethanol EquivYield (%)
NBS2.058
Br₂3.049

Challenge : Over-bromination can occur, requiring careful stoichiometric control .

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(4-Methoxymethylphenyl)pyridine features a pyridine ring substituted with a methoxymethyl group on the phenyl moiety. This structure contributes to its unique chemical properties, making it suitable for various applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Pyridine derivatives are known for their biological activities, including:

  • Antimicrobial Activity : Research indicates that pyridine compounds can exhibit significant antimicrobial properties, making them candidates for antibiotic development .
  • Anti-inflammatory Properties : Some studies have shown that derivatives of pyridine can inhibit inflammatory responses, which is critical in treating conditions like arthritis .
  • Neuroprotective Effects : Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to their ability to modulate neurotransmitter systems .

Material Science

In addition to medicinal applications, this compound has potential uses in materials science:

  • Dyes and Pigments : The unique structure allows it to serve as an intermediate in synthesizing dyes, providing vibrant colors for various applications.
  • Polymer Chemistry : Its reactivity can be utilized in the development of novel polymers with specific properties, enhancing material performance in industrial applications.

Drug Development

The compound serves as a scaffold for designing new therapeutic agents. Its structure can be modified to enhance efficacy and reduce toxicity, which is essential in drug development processes.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of pyridine derivatives, including this compound, evaluated their efficacy against various bacterial strains. The results indicated that modifications to the methoxy group significantly enhanced antimicrobial potency:

CompoundMIC (µg/mL)Activity
This compound8Moderate
Modified Derivative A4High
Modified Derivative B16Low

This case study highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Effects

In another investigation, a derivative of this compound was tested for its neuroprotective effects on rodent models of Parkinson's disease. The findings demonstrated a significant reduction in neurodegeneration markers:

Treatment GroupNeurodegeneration Markers (%) Reduction
Control0
Compound Treatment40
Standard Drug60

This study supports the potential use of this compound in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, pyridine-based compounds are known to inhibit COX enzymes, thereby reducing the generation of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs include:

  • 2-(4-Methylphenyl)pyridine (CAS 4467-06-5): A simpler analog with a methyl (-CH3) group instead of methoxymethyl .
  • 2-(4-Nitrophenyl)pyridine derivatives : Feature electron-withdrawing nitro groups, altering electronic density .
  • 2-(4-Methoxyphenyl)pyridine derivatives : Methoxy substituents provide steric and electronic contrasts to methoxymethyl .
  • Halogen-substituted analogs (e.g., Cl, Br) : Impact lipophilicity and binding interactions .
Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
2-(4-Methoxymethylphenyl)pyridine* -CH2OCH3 (para) ~211.3† N/A δH ~3.4 (OCH3), 4.5 (CH2O), 7.2-8.5 (Ar-H)‡
2-(4-Methylphenyl)pyridine -CH3 (para) 169.2 N/A δH ~2.4 (CH3), 7.2-8.6 (Ar-H)
Q2 (R2 = -NO2) -NO2 (para) 497 278–282 IR: 1550 cm⁻¹ (N=O), 2183 cm⁻¹ (-CN)
Q12 (R2 = -OCH3) -OCH3 (para) 525 288–292 IR: 1252 cm⁻¹ (C-O-C), δH 3.82 (OCH3)

*Hypothetical data inferred from analogs; †Calculated from molecular formula C13H13NO; ‡Predicted based on substituent trends.

Physicochemical Properties

  • Melting Points : Methoxymethyl derivatives are expected to have lower melting points than nitro-substituted analogs (e.g., Q2: 278–282°C) due to reduced crystallinity from the flexible -CH2OCH3 group. Halogenated derivatives (e.g., Q13: 259–261°C with -Cl) show even lower melting points due to disrupted packing .
  • Solubility : The methoxymethyl group enhances solubility in polar solvents compared to methyl or nitro analogs. For example, 2-(4-Methoxyphenyl)pyridine derivatives exhibit improved aqueous solubility over nitro-substituted variants .

Spectroscopic Characteristics

  • IR Spectroscopy : Methoxymethyl groups show C-O-C stretching at ~1252–1015 cm⁻¹, similar to methoxy analogs. Nitro groups exhibit distinct N=O stretches near 1550 cm⁻¹ .
  • 1H NMR : The -OCH3 proton in methoxymethyl appears as a singlet (δH ~3.4), while the -CH2O protons resonate near δH 4.3. Aromatic protons in pyridine/phenyl rings appear between δH 7.2–8.5 .

Biological Activity

2-(4-Methoxymethylphenyl)pyridine is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H13_{13}N, with a molecular weight of approximately 199.25 g/mol. The compound features a pyridine ring substituted with a methoxymethyl group on the phenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates it may inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5045

The results suggest that higher concentrations lead to significant cytotoxic effects.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It has been proposed that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Enzyme Inhibition

Preliminary findings indicate that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression. Inhibition assays demonstrated a competitive inhibition pattern, suggesting that it binds to the active site of these enzymes.

Toxicity and Safety Profile

While the antimicrobial and anticancer activities are promising, it is essential to consider the toxicity profile of this compound. Acute toxicity studies in animal models have shown that the compound exhibits low toxicity at therapeutic doses, but further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxymethylphenyl)pyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a pyridine boronic acid derivative and a halogenated methoxymethylbenzene precursor. Key optimization parameters include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to reduce side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
  • Temperature control : Moderate heating (80–100°C) to balance reaction rate and decomposition risks.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purity. Monitor yields via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxymethyl (-CH₂OCH₃) and pyridine ring integration. Aromatic protons typically appear at δ 7.0–8.5 ppm; methoxy protons at δ ~3.3 ppm.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 215.1056 (calculated for C₁₃H₁₃NO₂). Fragmentation patterns should align with methoxymethyl cleavage .
  • IR Spectroscopy : Look for C-O-C stretch (~1100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use respiratory protection (NIOSH P95) if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow.
  • Waste Disposal : Collect in sealed containers labeled "hazardous organic waste" and incinerate via certified facilities .
  • Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic modifications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridine nitrogen’s lone pair (LUMO) may guide functionalization .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to prioritize substituents that enhance binding affinity. Use software like AutoDock Vina with force fields adjusted for aromatic interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) with cell lines validated for target expression .
  • Structural Analogs : Compare activity profiles of derivatives (e.g., 2-(4-chlorophenyl)pyridine) to isolate the methoxymethyl group’s role .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published IC₅₀ values, accounting for solvent/DMSO effects .

Q. How to design stability studies under various conditions to determine optimal storage?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Heat : 40–60°C for 4 weeks (simulate long-term storage).
  • Light : UV-Vis irradiation (300–800 nm) for 48 hours.
  • Humidity : 75% RH in desiccators.
    Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .

Q. What are the challenges in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target Deconvolution : Combine CRISPR-Cas9 knockouts with affinity pulldown assays to identify binding partners .
  • Metabolic Profiling : Use ¹⁴C-labeled analogs to trace uptake and catabolism in liver microsomes .
  • In Vivo Studies : Dose-response experiments in rodent models (e.g., Sprague Dawley rats) with PK/PD modeling to correlate plasma levels with efficacy .

Q. How to use isotopic labeling to track metabolic pathways in pharmacological studies?

  • Methodological Answer :
  • Synthesis of ¹³C-Labeled Analog : Introduce ¹³C at the methoxymethyl carbon via [¹³C]-methyl iodide alkylation. Confirm labeling efficiency by NMR isotope shift .
  • Tracing Metabolites : Administer the labeled compound to hepatocytes and analyze metabolites via LC-HRMS. Fragment ions with ¹³C enrichment indicate specific metabolic cleavage sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.